molecular formula C6H5ClN2O B13919314 5-Chloro-3-methylpyrazine-2-carbaldehyde

5-Chloro-3-methylpyrazine-2-carbaldehyde

Cat. No.: B13919314
M. Wt: 156.57 g/mol
InChI Key: LQTDDHWTKPKRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methylpyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5ClN2O. It is a derivative of pyrazine, characterized by the presence of a chloro group at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylpyrazine-2-carbaldehyde typically involves the chlorination of 3-methylpyrazine-2-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-methylpyrazine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylpyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it may inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. The exact molecular pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methylpyrazine-2-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the pyrazine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

5-chloro-3-methylpyrazine-2-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c1-4-5(3-10)8-2-6(7)9-4/h2-3H,1H3

InChI Key

LQTDDHWTKPKRTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.